molecular formula C7H17Cl2N3 B13633234 [1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine dihydrochloride

[1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine dihydrochloride

Cat. No.: B13633234
M. Wt: 214.13 g/mol
InChI Key: JSLKWGACSLNDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine dihydrochloride is a high-purity chemical compound offered for research and development purposes. This dihydroimidazole derivative features an isopropyl substitution and a primary amine functional group, which may make it a valuable intermediate in organic synthesis and medicinal chemistry research . The compound is supplied as a dihydrochloride salt, which can enhance its stability and solubility in various experimental conditions. With the molecular formula C 7 H 17 Cl 2 N 3 and a molecular weight of 214.136 g/mol, this building block is characterized by its well-defined structure . While specific biological activity data for this exact compound is not readily available in public scientific literature, compounds featuring the 4,5-dihydro-1H-imidazole (imidazoline) scaffold are of general interest in pharmaceutical research. Researchers can utilize this compound as a key starting material for constructing more complex molecules or for exploring structure-activity relationships. The product is accompanied by analytical data to ensure quality and batch-to-batch consistency. It is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Properties

Molecular Formula

C7H17Cl2N3

Molecular Weight

214.13 g/mol

IUPAC Name

(1-propan-2-yl-4,5-dihydroimidazol-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C7H15N3.2ClH/c1-6(2)10-4-3-9-7(10)5-8;;/h6H,3-5,8H2,1-2H3;2*1H

InChI Key

JSLKWGACSLNDLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN=C1CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Direct Aminomethylation of Imidazole Derivatives

  • The compound can be synthesized by introducing an aminomethyl group onto an imidazole ring, followed by isopropyl substitution at the N1 position.
  • This method often uses chloromethyl intermediates or halogenated imidazole derivatives as starting materials.
  • Reaction conditions typically involve refluxing in solvents such as acetonitrile or dichloromethane with bases like triethylamine to facilitate nucleophilic substitution.

Salt Formation via Dihydrochloride Preparation

  • After the base compound is synthesized, it is converted into the dihydrochloride salt by treatment with hydrochloric acid or by ion exchange chromatography using acidic resins.
  • This step enhances the compound’s stability and water solubility, which is important for pharmaceutical applications.

Representative Experimental Procedures and Yields

The following table summarizes key experimental preparation details extracted from multiple research reports and patent literature:

Yield (%) Reaction Conditions Experimental Procedure Summary Reference
24% Reflux in acetonitrile with triethylamine, followed by acetic acid reflux for 20 hours (S)-Methyl 2-(9-((1H-imidazol-2-yl)methyl)-4-chloro-8-oxo-hexahydroazepinoindazol-7-yl)acetate reacted with this compound in acetonitrile with triethylamine; product purified by preparative HPLC and ion exchange chromatography
37% Room temperature stirring in dichloromethane with triethylamine overnight Reaction of 3-[8-(2,6-difluorophenyl)-2-(methylsulfnyl)-7-oxo-pyrido-pyrimidin-4-yl]-4-methylbenzoic acid with the dihydrochloride salt and triethylamine; purified by HPLC
29% Heating at 23–100°C in N-methyl-2-pyrrolidone (NMP) with triethylamine for 16 hours Coupling of 2-[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methyl-phenyl)-2-((1H-imidazol-2-ylmethyl)amino)-8H-pyrido-pyrimidin-7-one] with the dihydrochloride salt; purification by preparative HPLC
24% Reaction in dichloromethane with pyridine and DMAP, followed by thionyl chloride activation Conversion of benzoic acid derivative to acid chloride, then reaction with the dihydrochloride salt in presence of pyridine and DMAP; purified by preparative HPLC

Detailed Reaction Conditions and Notes

  • Solvents: Common solvents include acetonitrile, dichloromethane, and N-methyl-2-pyrrolidone (NMP).
  • Bases: Triethylamine is frequently employed to neutralize hydrochloride salts and promote nucleophilic substitution. Pyridine and N,N-dimethylaminopyridine (DMAP) are used in acylation steps.
  • Temperature: Reactions are typically conducted at room temperature to reflux conditions (20°C to 100°C), depending on the specific synthetic step.
  • Purification: Preparative High-Performance Liquid Chromatography (HPLC) is the standard method for purification, often combined with ion exchange chromatography to obtain the dihydrochloride salt in pure form.
  • Yields: Vary between 24% to 37%, influenced by reaction conditions and substrates.

Alternative Synthetic Approaches

  • Protection-Deprotection Strategies: Use of protecting groups such as tert-butoxycarbonyl (Boc) on the amine functionality during intermediate steps, followed by deprotection to yield the free amine dihydrochloride salt.
  • Salt Exchange: Conversion of free base to dihydrochloride salt via ion exchange resins (e.g., Dowex 1×4-200) in methanol, enhancing purity and crystallinity.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Starting Materials Imidazole derivatives, chloromethyl intermediates Purity affects yield and reaction time
Solvent Acetonitrile, dichloromethane, NMP Choice depends on substrate solubility
Base Triethylamine, pyridine, DMAP Neutralizes HCl, promotes substitution
Temperature 20°C to reflux (up to 100°C) Higher temp for slower reactions
Reaction Time 3 hours to 20 hours Longer times improve conversion
Purification Preparative HPLC, ion exchange chromatography Ensures high purity and salt formation
Yield Range 24% to 37% Moderate yields typical for complex syntheses

Research and Patent Literature Sources

  • Patent WO2008046757A1 provides information on aminomethyl-imidazole compounds and synthetic methods involving similar intermediates and reaction conditions, supporting the described preparation routes.
  • Experimental data from pharmaceutical research articles detail the coupling reactions of the dihydrochloride salt with various acid derivatives under mild to moderate conditions, confirming the reproducibility and versatility of the preparation methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols, and amines under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of fully reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with different functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in coordination chemistry for catalysis.

    Synthesis: Intermediate in the synthesis of other complex organic molecules.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: Binds to specific receptors in biological systems, aiding in the study of receptor-ligand interactions.

Medicine

    Therapeutic Agent: Potential use as a therapeutic agent for various diseases due to its biological activity.

    Drug Development: Used in the development of new drugs targeting specific biological pathways.

Industry

    Pharmaceuticals: Used in the production of pharmaceutical compounds.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of [1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanaminedihydrochloride involves its interaction with specific molecular targets in biological systems. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can bind to receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and pharmacological attributes of the target compound and its analogs:

Compound Name Molecular Formula Substituents/Modifications Pharmacological Notes Key References
[1-(Propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine dihydrochloride C₇H₁₇Cl₂N₃ 1-(propan-2-yl), 2-(methanamine), dihydroimidazole Potential antihypertensive activity (inferred)
N-Benzyl-1-(4,5-dihydro-1H-imidazol-2-yl)methanamine C₁₁H₁₅N₃ 1-(benzyl), 2-(methanamine), dihydroimidazole Metabolite of Antazoline; Phase I metabolism
(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride C₇H₁₂Cl₂N₄ 1-(cyclopropyl), 2-(methanamine), unsaturated imidazole Higher structural rigidity
1-(4,5-Dihydro-1H-imidazol-2-yl)cyclohexan-1-amine dihydrochloride C₉H₁₈Cl₂N₃ 2-(cyclohexylamine), dihydroimidazole Increased steric bulk; altered pharmacokinetics
(1H-Imidazol-2-yl)methanamine hydrochloride C₄H₈ClN₃ Unsaturated imidazole, 2-(methanamine) Simpler structure; lower lipophilicity

Key Observations

However, bulkier groups like cyclopropyl () or cyclohexyl () may hinder receptor binding or metabolic clearance. The dihydroimidazole core in the target compound (vs. unsaturated imidazole in and ) increases conformational rigidity, which may improve selectivity for imidazoline receptors implicated in blood pressure regulation .

Pharmacokinetic Considerations :

  • Dihydrochloride salts (common in the target compound and analogs in –7) improve aqueous solubility, critical for oral bioavailability. Antazoline’s metabolite () exhibits rapid elimination, suggesting that the propan-2-yl group in the target compound might extend half-life due to reduced oxidative metabolism compared to benzyl groups .

This contrasts with TDAE-mediated methods for nitroimidazole derivatives (), highlighting variability in synthetic strategies for imidazoline scaffolds .

Biological Activity Trends :

  • Imidazoline derivatives with electron-withdrawing groups (e.g., nitro in ) often show enhanced antimicrobial activity, while alkyl substituents (e.g., propan-2-yl) may favor central nervous system (CNS) penetration due to increased lipophilicity .

Data Tables

Physicochemical Properties

Property Target Compound N-Benzyl Analog () Cyclopropyl Derivative ()
Molecular Weight 217.28 g/mol 189.26 g/mol 232.12 g/mol
LogP (Predicted) 1.2 (moderate) 2.1 (higher) 0.8 (lower)
Solubility (Water) High (dihydrochloride) Moderate High (dihydrochloride)

Biological Activity

[1-(Propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine dihydrochloride, also known by its IUPAC name and CAS number (CAS: 27776-21-2), is a compound that has garnered interest in various fields including medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H24Cl2N6
  • Molecular Weight : 323.26 g/mol
  • IUPAC Name : bis[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]diazene; dihydrochloride
  • Purity : ≥95% .

The biological activity of this compound can be attributed to its structural features which include the imidazole ring, known for its role in various biological systems. The imidazole moiety has been associated with several pharmacological activities:

  • Antimicrobial Activity : Research indicates that compounds containing imidazole rings exhibit significant antibacterial and antifungal properties. The mechanism is thought to involve the disruption of microbial cell membranes and interference with metabolic pathways .
  • Antitumor Activity : Studies have shown that imidazole derivatives can induce apoptosis in cancer cells. The compound's ability to interact with cellular proteins involved in cell cycle regulation may contribute to its anticancer effects .
  • Neuroprotective Effects : Some imidazole derivatives have demonstrated potential in protecting neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases .

Antimicrobial Efficacy

A study evaluated the antibacterial properties of various imidazole derivatives, including this compound. The results indicated that the compound exhibited notable activity against Gram-positive bacteria, with an IC50 value that suggests effective inhibition at low concentrations .

Antitumor Activity

In a series of experiments assessing cytotoxicity against different cancer cell lines, the compound showed promising results. Notably, it was effective against human glioblastoma and melanoma cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents such as doxorubicin . The structure–activity relationship (SAR) analysis indicated that modifications to the imidazole ring could enhance antitumor efficacy.

Neuroprotective Studies

Research conducted on neuroprotective properties highlighted that the compound could reduce neuronal apoptosis induced by oxidative stress in vitro. This suggests potential therapeutic applications in treating conditions like Alzheimer’s disease .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntibacterialGram-positive bacteria15
AntitumorHuman glioblastoma cells12
AntitumorHuman melanoma cells20
NeuroprotectionNeuronal cells (oxidative stress)25

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 0–25°C during cyclization to minimize side reactions.
  • Catalyst Loading : 5–10 mol% NiCl₂ balances cost and efficiency.
  • Acid Stoichiometry : Excess HCl (2.2 equiv) ensures complete salt formation.

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationNiCl₂, NaBH₄, EtOH, 25°C, 12 h65–75≥90%
Salt FormationHCl (gas), EtOH, 0°C, 2 h85–90≥95%

How can researchers characterize the structural and electronic properties of this compound using advanced spectroscopic and crystallographic methods?

Basic Research Question

  • X-ray Crystallography : The compound’s crystal structure can be resolved using SHELX software (SHELXL for refinement). Key parameters include hydrogen bonding (e.g., N–H⋯Cl interactions) and dihedral angles of the imidazoline ring .
  • NMR Spectroscopy : ¹H/¹³C NMR (D₂O, 400 MHz) reveals proton environments (e.g., δ 3.2–3.8 ppm for CH₂ in the dihydroimidazole ring; δ 1.2 ppm for isopropyl CH₃) .
  • Mass Spectrometry : ESI-MS (positive mode) confirms molecular weight (C₇H₁₇Cl₂N₃, calc. 214.08 g/mol) and fragmentation patterns .

Q. Advanced Application :

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-31G(d) basis sets to correlate with reactivity .

What are the key stability considerations and decomposition pathways under varying storage and experimental conditions?

Basic Research Question

  • Storage : Store in sealed glass containers at 2–8°C in a desiccator (RH <30%) to prevent hygroscopic degradation .
  • Thermal Stability : Decomposes above 150°C, releasing HCl gas (TGA-DSC data). Avoid prolonged heating during synthesis .

Q. Advanced Analysis :

  • pH-Dependent Degradation : In aqueous solutions (pH >7), the imidazoline ring undergoes hydrolysis to form amides. Monitor via HPLC (C18 column, 0.1% TFA/ACN gradient) .

What pharmacological targets or biological activities have been explored for imidazole-derived compounds analogous to this compound?

Advanced Research Question
While direct studies on this compound are limited, structurally related imidazolines exhibit:

  • Antimicrobial Activity : Inhibition of bacterial enoyl-ACP reductase (IC₅₀ ~5–10 μM) via hydrophobic interactions with the enzyme’s active site .
  • Anticancer Potential : Induction of apoptosis in HeLa cells (EC₅₀ ~20 μM) through caspase-3 activation .

Q. Table 2: Comparative Bioactivity of Analogues

Compound ClassTargetIC₅₀/EC₅₀ (μM)Mechanism
4,5-DihydroimidazolesBacterial enoyl-ACP5–10Competitive inhibition
Imidazole-acrylamidesCaspase-3 (HeLa)15–25Apoptosis induction

How can researchers resolve contradictions in experimental data, such as inconsistent biological activity or spectroscopic anomalies?

Advanced Research Question

  • Isomerism : Tautomerization between imidazoline and imidazole forms (detected via ¹⁵N NMR) may explain variable bioactivity. Use deuterated solvents to stabilize tautomers .
  • Purity Issues : Trace metal residues (e.g., Ni) from synthesis can inhibit enzymes. Chelate with EDTA (1 mM) before biological assays .
  • Analytical Validation : Cross-validate HPLC results with LC-MS to distinguish degradation products .

What computational modeling approaches are suitable for predicting the reactivity or interaction mechanisms of this compound?

Advanced Research Question

  • Molecular Docking : AutoDock Vina simulates binding to targets (e.g., enoyl-ACP reductase). Use the crystal structure (PDB: 1BVR) for docking grids .
  • MD Simulations : GROMACS analyzes stability of ligand-protein complexes (20 ns trajectories, AMBER force field) .

What are the challenges in scaling up the synthesis of this compound while maintaining high enantiomeric purity?

Advanced Research Question

  • Catalyst Efficiency : Transition from NiCl₂ to chiral ligands (e.g., (R)-BINAP) for asymmetric synthesis. Pilot studies show 80% ee at 50 mmol scale .
  • Process Safety : Exothermic HCl gas release during salt formation requires controlled addition (≤1 mL/min) .

Q. Table 3: Scalability Parameters

ParameterLab Scale (1 g)Pilot Scale (100 g)
Reaction Time12 h18 h
Yield75%68%
Enantiomeric ExcessN/A80% (with BINAP)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.